molecular formula C4H10Cl2NOP B139036 N-Butylphosphoramidic dichloride CAS No. 90206-85-2

N-Butylphosphoramidic dichloride

Cat. No.: B139036
CAS No.: 90206-85-2
M. Wt: 190.01 g/mol
InChI Key: AUYLTLFJIZSMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylphosphoramidic dichloride is a chemical compound that has garnered attention in various fields of research due to its unique properties. It is a phosphoramidic dichloride derivative, which means it contains a phosphorus atom bonded to two chlorine atoms and an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Butylphosphoramidic dichloride can be synthesized through several methods. One common approach involves the reaction of butylamine with phosphorus oxychloride under controlled conditions. The reaction typically proceeds as follows:

Butylamine+Phosphorus oxychlorideN-Butylphosphoramidic dichloride+Hydrogen chloride\text{Butylamine} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} Butylamine+Phosphorus oxychloride→N-Butylphosphoramidic dichloride+Hydrogen chloride

The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Butylphosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding phosphoramidates, phosphoramidines, and phosphorothioates.

    Oxidation and Reduction: The compound can be oxidized to form phosphoramidic acids or reduced to produce phosphines.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives and butylamine.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products:

    Phosphoramidates: Formed by reaction with alcohols

    Phosphoramidines: Formed by reaction with amines

    Phosphorothioates: Formed by reaction with thiols

Scientific Research Applications

N-Butylphosphoramidic dichloride has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: The compound is employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research is ongoing to explore its potential as a precursor in the development of pharmaceuticals.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals

Mechanism of Action

N-Butylphosphoramidic dichloride can be compared with other phosphoramidic dichlorides, such as:

  • N,N-Dimethylphosphoramidic dichloride
  • N,N-Diethylphosphoramidic dichloride
  • N,N-Diisopropylphosphoramidic dichloride

Uniqueness:

  • This compound has a longer alkyl chain compared to its dimethyl, diethyl, and diisopropyl counterparts, which can influence its reactivity and solubility properties.
  • The presence of the butyl group may also affect the steric and electronic environment around the phosphorus atom, leading to differences in reaction rates and product distributions .

Comparison with Similar Compounds

  • N,N-Dimethylphosphoramidic dichloride
  • N,N-Diethylphosphoramidic dichloride
  • N,N-Diisopropylphosphoramidic dichloride

Properties

IUPAC Name

N-dichlorophosphorylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2NOP/c1-2-3-4-7-9(5,6)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLTLFJIZSMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604476
Record name N-Butylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90206-85-2
Record name N-Butylphosphoramidic dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.